

Unraveling the Molecular Architecture of Trilan (C7H2Cl3NO2): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Trilan**, a chlorinated benzoxazolone derivative with the molecular formula C₇H₂Cl₃NO₂. The following sections detail the available analytical data and provide representative experimental protocols for the characterization of this compound, identified as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.

Compound Identification and Structural Information

The fundamental identification of **Trilan** is established through its molecular formula and systematic nomenclature.

Identifier	Value
Common Name	Trilan
IUPAC Name	4,5,6-trichloro-3H-1,3-benzoxazol-2-one
Molecular Formula	C7H2Cl3NO2
CAS Number	50995-94-3
Molecular Weight	238.46 g/mol
Chemical Structure	(See Figure 2)



Spectroscopic Data for Structural Elucidation

The determination of the chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one relies on a combination of spectroscopic techniques. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the expected and reported data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For **Trilan**, a single signal is expected in the aromatic region, corresponding to the lone proton on the benzene ring.

Parameter	Value	Interpretation
Solvent	DMSO-d ₆	Deuterated solvent for NMR analysis.
Chemical Shift (δ)	Not explicitly reported, but a single aromatic proton signal is expected.	Corresponds to the H-7 proton on the benzoxazolone ring.
Multiplicity	Singlet	No adjacent protons to cause splitting.
Integration	1H	Represents one proton.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Predicted chemical shifts for the seven carbon atoms of **Trilan** are outlined below.



Parameter	Predicted Chemical Shift (δ)	Assignment
Aromatic Carbons	~110-145 ppm	Six distinct signals for the benzene ring carbons, influenced by the chlorine, oxygen, and nitrogen substituents.
Carbonyl Carbon	~154 ppm	Signal corresponding to the C=O group in the oxazolone ring.

Note: Experimentally obtained ¹³C NMR data for 4,5,6-trichloro-3H-1,3-benzoxazol-2-one is not readily available in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ^{−1})	Intensity	Vibrational Mode Assignment
~3400-3200	Medium	N-H stretching of the amine in the oxazolone ring.
~1770	Strong	C=O stretching of the cyclic carbonate (lactone).
~1600-1450	Medium-Strong	C=C stretching of the aromatic ring.
~1200	Strong	C-O stretching of the ether linkage.
~800-600	Strong	C-CI stretching.

Note: Specific, experimentally verified peak values for 4,5,6-trichloro-3H-1,3-benzoxazol-2-one are not detailed in available literature.



Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Parameter	Value (m/z)	Interpretation
Molecular Ion [M]+	~237	Corresponds to the mass of the intact molecule. This is reported to be the base peak. [1]
Isotope Pattern	Characteristic pattern for three chlorine atoms	The presence of ³⁵ Cl and ³⁷ Cl isotopes will result in a distinctive M, M+2, M+4, M+6 peak cluster.
Major Fragments	Not explicitly reported	Expected fragmentation would involve the loss of CO, Cl, and potentially cleavage of the oxazolone ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one are not available in the reviewed literature. However, the following sections describe representative methodologies for the synthesis and characterization of analogous benzoxazolone derivatives.

Synthesis of Benzoxazolone Derivatives (Representative Protocol)

A common method for the synthesis of benzoxazolone derivatives involves the reaction of an aminophenol with a carbonylating agent.

Reaction: Condensation of a substituted 2-aminophenol with urea or a similar carbonyl source.

Procedure:



- A mixture of the appropriately substituted 2-aminophenol and urea in a high-boiling point solvent such as dimethylformamide (DMF) is prepared.
- The reaction mixture is heated to reflux for several hours until the evolution of ammonia ceases, indicating the completion of the reaction.
- Upon cooling, the reaction mixture is poured into ice-water to precipitate the crude product.
- The precipitate is collected by filtration, washed with water, and dried.
- Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy (Representative Protocol)

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- ¹H NMR: Standard proton spectra are acquired.
- ¹³C NMR: Proton-decoupled ¹³C spectra are obtained to provide a single peak for each unique carbon atom.

FT-IR Spectroscopy (Representative Protocol)

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation:

• Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.



 Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (Representative Protocol)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane).

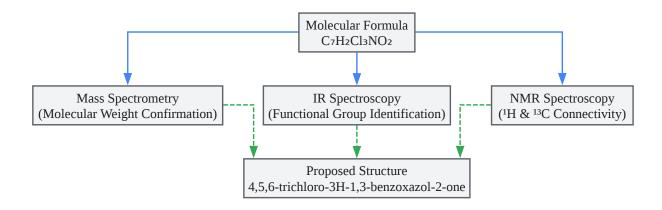
Data Acquisition:

- The sample solution is injected into the instrument.
- In GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
- Electron ionization (EI) is a common method for fragmentation.
- The mass spectrum is recorded, showing the molecular ion and fragment ions.

Visualizations Structure Elucidation Workflow

The logical process for determining the structure of **Trilan** is outlined below.





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Figure 1. Logical workflow for the structure elucidation of **Trilan**.

Chemical Structure of Trilan

The confirmed chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.

Figure 2. Chemical structure of **Trilan**.

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References

- 1. web.pdx.edu [web.pdx.edu]
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